

An In-depth Technical Guide to 6-O-Desmethyl Donepezil-d5

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Compound of Interest

Compound Name: 6-O-Desmethyl Donepezil-d5

Cat. No.: B602621

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This technical guide provides a comprehensive overview of **6-O-Desmethyl Donepezil-d5**, a deuterated metabolite of the acetylcholinesterase inhibitor Donepezil. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

6-O-Desmethyl Donepezil-d5 is primarily utilized as an internal standard in quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies using liquid chromatography-mass spectrometry (LC-MS).^{[1][2]} The incorporation of five deuterium atoms provides a distinct mass shift, allowing for accurate quantification in complex biological matrices.^[2]

Property	Value	Source
Molecular Formula	C23H22D5NO3	[3][4]
Molecular Weight	370.50 g/mol	[3][4][5]
CAS Number	1189443-74-0	[3][4][6]
Appearance	Pale-Yellow Solid	[6]
Storage Temperature	-20°C Freezer	[6]
Solubility	Soluble in Chloroform and Methanol	[7]
Purity	≥95%	[7]

Synthesis and Isotopic Labeling

The synthesis of **6-O-Desmethyl Donepezil-d5** involves the introduction of five deuterium atoms onto the phenyl ring of the benzyl group. While specific, proprietary synthesis protocols are not publicly available, a plausible method involves using a deuterated starting material, such as benzyl-d5 bromide, in the final stages of the synthesis of the parent compound, 6-O-Desmethyl Donepezil.[2] The stability of the deuterium labels is crucial for its function as an internal standard, ensuring that the isotopes are not lost during sample preparation or analysis.

Experimental Protocols

Quantification of 6-O-Desmethyl Donepezil in Biological Matrices using LC-MS/MS

This protocol outlines a typical method for the quantification of 6-O-Desmethyl Donepezil in plasma samples using **6-O-Desmethyl Donepezil-d5** as an internal standard.

a) Sample Preparation:

- Thaw plasma samples at room temperature.
- To 100 µL of plasma, add 10 µL of the internal standard working solution (**6-O-Desmethyl Donepezil-d5** in methanol).

- Vortex for 10 seconds.
- Add 500 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

b) LC-MS/MS Conditions:

- LC System: A standard high-performance liquid chromatography (HPLC) system.
- Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions:
 - 6-O-Desmethyl Donepezil: Precursor ion -> Product ion (specific m/z to be determined based on instrumentation).
 - **6-O-Desmethyl Donepezil-d5**: Precursor ion -> Product ion (m/z +5 compared to the analyte).

c) Data Analysis: The concentration of 6-O-Desmethyl Donepezil in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve.

In Vitro Metabolism Study of Donepezil using Human Liver Microsomes

This protocol describes a method to study the formation of 6-O-Desmethyl Donepezil from Donepezil. 6-O-Desmethyl Donepezil is a known metabolite of Donepezil, formed via dealkylation by the cytochrome P450 isoform CYP2D6.^[7]

a) Incubation:

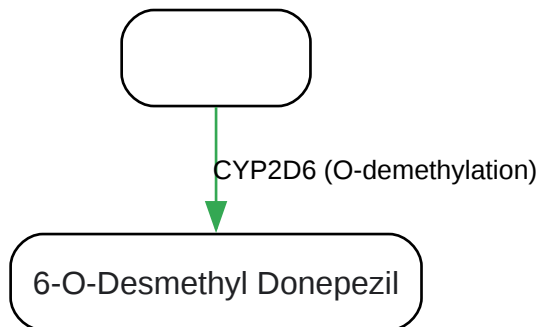
- Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a phosphate buffer (pH 7.4).
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding Donepezil (final concentration, e.g., 1 µM).
- Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (**6-O-Desmethyl Donepezil-d5**).

b) Sample Analysis: The samples are then processed and analyzed using the LC-MS/MS method described above to quantify the formation of 6-O-Desmethyl Donepezil over time.

Visualizations

Metabolic Pathway of Donepezil

Metabolic Pathway of Donepezil

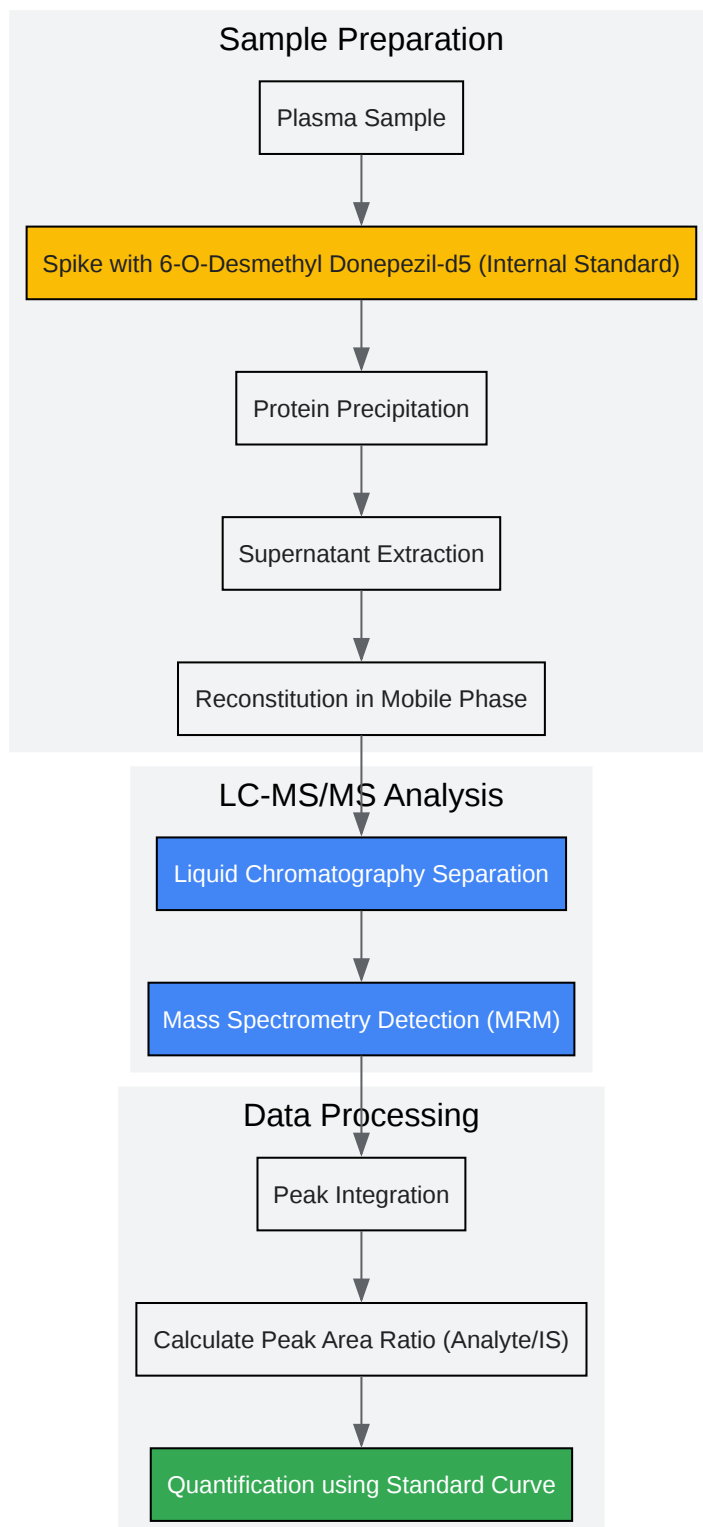


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Caption: Metabolic conversion of Donepezil to 6-O-Desmethyl Donepezil.

LC-MS/MS Workflow for Quantification

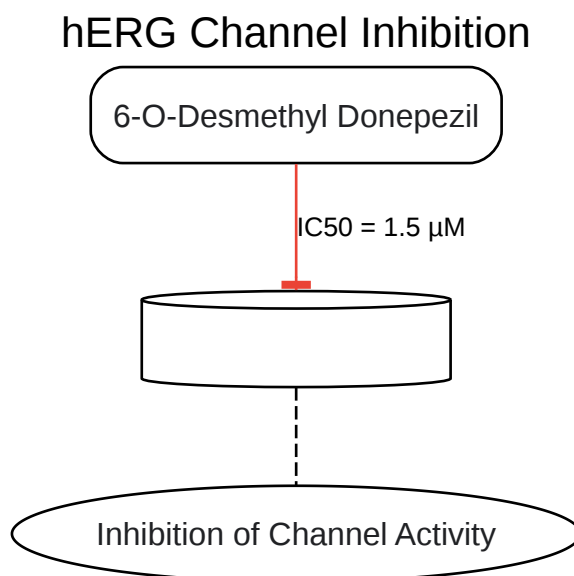
LC-MS/MS Quantification Workflow



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Caption: Workflow for quantification using an internal standard.

Inhibition of hERG Channels



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